molecular formula C21H19F3N2O B2868428 N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide CAS No. 866144-10-7

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2868428
CAS No.: 866144-10-7
M. Wt: 372.391
InChI Key: RVNAUBTXKXQWGH-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C21H19F3N2O and its molecular weight is 372.391. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Thermo-Responsive Material for Temperature Monitoring

One application of related pyrrole derivatives is in the development of thermo-responsive materials. For example, an aryl-substituted pyrrole derivative demonstrated controllable fluorescence in the solid state due to its unique molecular design. This property was exploited to create a thermal responsive solid material that can detect temperature within a specific range, showcasing potential for use in temperature monitoring devices. The fluorescence of the material remains almost unchanged at relatively low temperatures but shows significant changes above 85°C, offering good reversibility and a solvent-free procedure for temperature sensing (Tianyu Han et al., 2013).

Anticancer Activity

Another research direction involves the synthesis of pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety for anticancer activity. These compounds have been evaluated in vitro against various cancer cell lines, including leukemia, melanoma, and breast cancer. Among these derivatives, certain compounds have displayed significant antiproliferative activity, particularly against human cancer cell lines, suggesting their potential for further anticancer drug development (N. Rasal et al., 2020).

Supramolecular Assembly

Pyrrole derivatives have also been utilized in the creation of new supramolecular packing motifs. For instance, N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates a novel mode of organization involving π-stacked rods encased in triply helical hydrogen-bonded amide strands. This structure is indicative of a new organizational motif for columnar liquid crystals, suggesting applications in materials science and nanotechnology (M. Lightfoot et al., 1999).

Nanostructured Polymeric Materials

In the realm of polymer science, pyrrole derivatives have contributed to the synthesis and structural characterization of chiral nanostructured poly(esterimide)s. These polymers exhibit good solubility in polar organic solvents and possess thermal stability, as evidenced by high decomposition temperatures. Their nanostructure morphology, solubility, and thermal stability make them suitable for applications in various domains, including electronics and materials engineering (S. Mallakpour & S. Soltanian, 2011).

Heterogeneous Catalysis

Furthermore, benzene-1,3,5-tricarboxamides, closely related to the compound , have been utilized to construct amide-functionalized covalent organic frameworks (COFs). These COFs, with their built-in amide active sites, have shown efficiency as catalysts for Knoevenagel condensation, highlighting their potential in the field of heterogeneous catalysis. The apparent crystallinity and functionality of these COFs demonstrate their usefulness in catalysis and material science (Yang Li et al., 2019).

Properties

IUPAC Name

N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O/c1-14-7-8-15(2)26(14)19-6-4-3-5-17(19)13-25-20(27)16-9-11-18(12-10-16)21(22,23)24/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNAUBTXKXQWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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